molecular formula C14H15FO B8345670 2-(4-Fluoro-benzylidene)-cycloheptanone

2-(4-Fluoro-benzylidene)-cycloheptanone

Cat. No. B8345670
M. Wt: 218.27 g/mol
InChI Key: NVTCGYVILCVZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-benzylidene)-cycloheptanone is a useful research compound. Its molecular formula is C14H15FO and its molecular weight is 218.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluoro-benzylidene)-cycloheptanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluoro-benzylidene)-cycloheptanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Fluoro-benzylidene)-cycloheptanone

Molecular Formula

C14H15FO

Molecular Weight

218.27 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylidene]cycloheptan-1-one

InChI

InChI=1S/C14H15FO/c15-13-8-6-11(7-9-13)10-12-4-2-1-3-5-14(12)16/h6-10H,1-5H2

InChI Key

NVTCGYVILCVZMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC2=CC=C(C=C2)F)C(=O)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of KOH (0.25 g, 4.46 mmol) in water (4.4 mL) was added to 4-fluoro-benzaldehyde Compound 3a (1.07 mL, 10 mmol) and the suspension was heated to 65° C. Cycloheptanone Compound 1a (1.18 mL, 10 mmol) was added dropwise over a period of 15 mins. The mixture was refluxed for 5 hrs, then stirred overnight at room temperature. The reaction mixture was acidified with 1N HCl (26 mL) and extracted with EtOAc (100 mL). The organic layer was washed with brine and dried over Na2SO4, then filtered and concentrated. The resulting yellow residue was purified on a silica gel column (using with 6% EtOAc/Hexane) to give 2-(4-fluoro-benzylidene)-cycloheptanone Compound 3b (1.1 g, 50.4%).
Name
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3a
Quantity
1.07 mL
Type
reactant
Reaction Step One
Name
Quantity
4.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1a
Quantity
1.18 mL
Type
reactant
Reaction Step Two
Name
Quantity
26 mL
Type
reactant
Reaction Step Three
Name
Yield
50.4%

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